2H-benzotriazol-4-yl-[4-[(4-methyl-1,3-thiazol-2-yl)amino]piperidin-1-yl]methanone
Description
2H-benzotriazol-4-yl-[4-[(4-methyl-1,3-thiazol-2-yl)amino]piperidin-1-yl]methanone is a complex organic compound that features a benzotriazole core linked to a piperidine ring, which is further substituted with a thiazole group
Properties
IUPAC Name |
2H-benzotriazol-4-yl-[4-[(4-methyl-1,3-thiazol-2-yl)amino]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6OS/c1-10-9-24-16(17-10)18-11-5-7-22(8-6-11)15(23)12-3-2-4-13-14(12)20-21-19-13/h2-4,9,11H,5-8H2,1H3,(H,17,18)(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGYQMDAZIWAOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC2CCN(CC2)C(=O)C3=CC=CC4=NNN=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-benzotriazol-4-yl-[4-[(4-methyl-1,3-thiazol-2-yl)amino]piperidin-1-yl]methanone typically involves multiple steps:
Formation of the Benzotriazole Core: The benzotriazole core can be synthesized through the cyclization of o-phenylenediamine with nitrous acid.
Attachment of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine derivatives.
Introduction of the Thiazole Group: The thiazole group is typically added through a condensation reaction involving thioamides and α-haloketones.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and piperidine moieties.
Reduction: Reduction reactions can target the carbonyl group in the methanone linkage.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzotriazole and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The thiazole and piperidine moieties are particularly relevant for binding to biological targets.
Medicine
Medicinally, this compound and its derivatives are studied for their potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities. The benzotriazole core is known for its stability and bioavailability.
Industry
In industry, this compound can be used as a stabilizer in polymers and coatings, protecting materials from degradation due to UV radiation and other environmental factors.
Mechanism of Action
The mechanism of action of 2H-benzotriazol-4-yl-[4-[(4-methyl-1,3-thiazol-2-yl)amino]piperidin-1-yl]methanone involves its interaction with specific molecular targets. The benzotriazole core can intercalate with DNA or proteins, while the thiazole and piperidine groups can form hydrogen bonds and hydrophobic interactions with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2H-benzotriazol-2-yl-4-methylphenol: Known for its use as a UV stabilizer.
2H-benzotriazol-2-yl-4,6-di-tert-butylphenol: Another UV stabilizer with enhanced stability.
4-(2H-benzotriazol-2-yl)-N,N-dimethylaniline: Used in dye chemistry and as a stabilizer.
Uniqueness
2H-benzotriazol-4-yl-[4-[(4-methyl-1,3-thiazol-2-yl)amino]piperidin-1-yl]methanone is unique due to its combination of a benzotriazole core with both a thiazole and a piperidine moiety. This structural complexity allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
